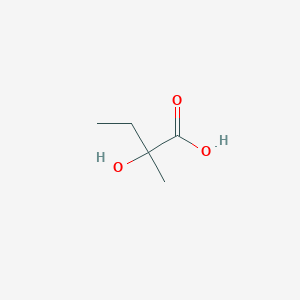
N-Acetyl-d-serine
Overview
Description
®-2-acetamido-3-hydroxypropanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes It is known for its structural similarity to serine and threonine, which are essential amino acids
Mechanism of Action
Target of Action
N-Acetyl-d-serine, also known as ®-2-acetamido-3-hydroxypropanoic acid, is a compound that primarily targets the Coagulation factor XIII A chain in humans . The Coagulation factor XIII A chain plays a crucial role in the blood coagulation process, which is essential for wound healing and preventing excessive bleeding.
Mode of Action
This interaction may result in changes to the blood coagulation process, although the specific nature of these changes is currently unknown .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a part of the class of organic compounds known as n-acyl-l-alpha-amino acids, which are n-acylated alpha amino acids having the L-configuration of the alpha-carbon atom . These compounds play a crucial role in various biochemical processes, including protein synthesis and metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Specific details about how these factors influence the compound’s action are currently unknown
Biochemical Analysis
Biochemical Properties
N-Acetyl-d-serine participates in biochemical reactions by interacting with enzymes, proteins, and other biomolecules . For instance, it is involved in the sulfur assimilation pathway, where it interacts with serine acetyltransferase . This enzyme catalyzes the formation of O-acetyl-serine from L-serine and acetyl-CoA, leading to the synthesis of cysteine .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, in the slime mold Dictyostelium discoideum, D-serine (a related compound) has been found to regulate cAMP signaling during the organism’s development .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In mammals, D-serine is synthesized by serine racemase and degraded by D-amino acid oxidase . It acts as an endogenous ligand for N-methyl-D-aspartate (NMDA) and δ2 glutamate receptors, playing crucial roles in brain functions such as learning and memory .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Chronic elevation of D-serine, for example, has been shown to reduce proneness towards depression-related behavior
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . As mentioned earlier, it plays a role in the sulfur assimilation pathway, interacting with serine acetyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-serine.
Acetylation: The hydroxyl group of ®-serine is acetylated using acetic anhydride in the presence of a base like pyridine.
Hydrolysis: The acetylated product is then hydrolyzed under acidic conditions to yield ®-2-acetamido-3-hydroxypropanoic acid.
Industrial Production Methods
In industrial settings, the production of ®-2-acetamido-3-hydroxypropanoic acid may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as acylases and hydrolases are employed to catalyze specific reactions, providing a more environmentally friendly and efficient production process.
Chemical Reactions Analysis
Types of Reactions
®-2-acetamido-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
®-2-acetamido-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
Similar Compounds
Serine: An essential amino acid with a similar structure but lacks the acetyl group.
Threonine: Another essential amino acid with a similar structure but has an additional methyl group.
Uniqueness
®-2-acetamido-3-hydroxypropanoic acid is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to serine and threonine. This modification allows it to participate in unique biochemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHLJJYMXLCOY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316393 | |
| Record name | N-Acetyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152612-69-6 | |
| Record name | N-Acetyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152612-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Serine, N-acetyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)


![2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B188771.png)


